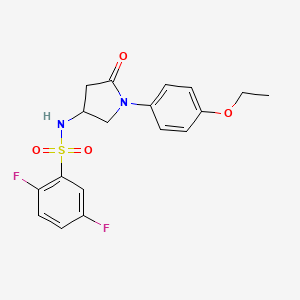
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This sulfonamide derivative features an ethoxyphenyl group, a pyrrolidinone core, and difluorobenzenesulfonamide moiety, making it a versatile molecule for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves the following steps:
Formation of the Pyrrolidinone Core: This is achieved through cyclization reactions involving appropriate amines and ketones.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl moiety can be incorporated via an electrophilic aromatic substitution reaction, ensuring the correct positioning on the pyrrolidinone ring.
Attachment of Difluorobenzenesulfonamide: This step involves sulfonamidation, where the difluorobenzenesulfonyl chloride is reacted with the intermediate to form the final compound.
Industrial Production Methods
In industrial settings, the production process is scaled up with optimizations in reaction conditions, such as temperature, solvents, and catalysts, to enhance yield and purity. Continuous flow reactions and automated systems are often used to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to yield various oxidized derivatives, which can be explored for enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.
Substitution: Electrophilic and nucleophilic substitutions are possible, allowing modifications on the aromatic rings and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate or chromium trioxide.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogenating agents for electrophilic substitutions and nucleophiles like amines for nucleophilic substitutions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation may yield N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonic acid.
Reduction could produce N-(1-(4-ethoxyphenyl)-5-hydroxypyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide.
Scientific Research Applications
Chemistry
Biology
It is investigated for its potential as an enzyme inhibitor, affecting pathways critical to various biological processes.
Medicine
Research explores its use in drug development, particularly for targeting diseases where the sulfonamide moiety is relevant.
Industry
Industrially, it is used in the synthesis of advanced materials and specialty chemicals, showcasing its versatility.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It binds to these targets, inhibiting or modulating their activity, leading to downstream effects in biological pathways. The precise mechanism involves the interaction of the sulfonamide group with the active sites of these targets, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4-difluorobenzenesulfonamide
Uniqueness
Compared to its analogs, N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide stands out due to the specific positioning of the difluorobenzenesulfonamide group, which can affect its reactivity and interaction with biological targets. This unique arrangement can lead to distinct pharmacokinetic and pharmacodynamic profiles, making it a compound of significant interest in drug discovery and development.
There you go, a deep dive into this compound. Anything else you want to explore?
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-2-26-15-6-4-14(5-7-15)22-11-13(10-18(22)23)21-27(24,25)17-9-12(19)3-8-16(17)20/h3-9,13,21H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQZLFDDKPTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2567265.png)
![N-(3,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567267.png)
![1-benzyl-4-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B2567268.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2567272.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567275.png)
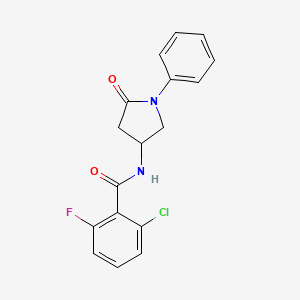
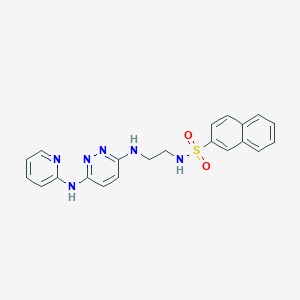
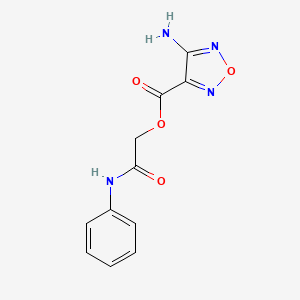
![4-(dimethylsulfamoyl)-N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567283.png)
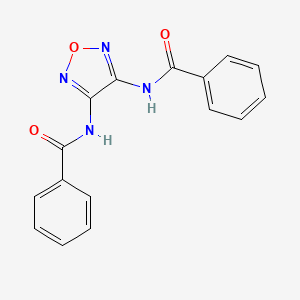
![8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567286.png)

![1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid](/img/structure/B2567288.png)
